2-Chloro-3-(trifluoromethyl)pyridine-4-acetonitrile
Overview
Description
2-Chloro-3-(trifluoromethyl)pyridine-4-acetonitrile is an organic compound that belongs to the class of trifluoromethyl-substituted pyridines. This compound is characterized by the presence of a chloro group at the second position, a trifluoromethyl group at the third position, and an acetonitrile group at the fourth position of the pyridine ring. It is widely used in the synthesis of various agrochemicals and pharmaceuticals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(trifluoromethyl)pyridine-4-acetonitrile typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-chloro-3-(trifluoromethyl)pyridine with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(trifluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or THF.
Major Products Formed
The major products formed from these reactions include substituted pyridines, amines, and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-3-(trifluoromethyl)pyridine-4-acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds for research in molecular biology.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The chloro and acetonitrile groups contribute to its reactivity, enabling it to form covalent bonds with target proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the fourth position.
2-Fluoro-4-(trifluoromethyl)pyridine: Contains a fluoro group instead of a chloro group.
2-Chloro-5-(trifluoromethyl)pyridine: Trifluoromethyl group at the fifth position.
Uniqueness
2-Chloro-3-(trifluoromethyl)pyridine-4-acetonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The combination of the chloro, trifluoromethyl, and acetonitrile groups makes it a versatile intermediate in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
2-[2-chloro-3-(trifluoromethyl)pyridin-4-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-6(8(10,11)12)5(1-3-13)2-4-14-7/h2,4H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCBGGREUFUEEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1CC#N)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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